1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cannabinoid receptor CB2 selectivity GPCR pharmacology

1-Butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype, a class established in the medicinal chemistry literature as potent and selective cannabinoid CB2 receptor ligands. This compound features a characteristic 4-oxo-1,4-dihydroquinoline central scaffold substituted at N1 with an n-butyl group and at the C3 carboxamide position with a 2,3-dichlorophenyl moiety.

Molecular Formula C20H18Cl2N2O3
Molecular Weight 405.3 g/mol
Cat. No. B11219870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC20H18Cl2N2O3
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O
InChIInChI=1S/C20H18Cl2N2O3/c1-2-3-11-24-15-10-5-4-7-12(15)18(25)16(20(24)27)19(26)23-14-9-6-8-13(21)17(14)22/h4-10,25H,2-3,11H2,1H3,(H,23,26)
InChIKeyKESGJSYJMCLFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: A Selective 4-Oxoquinoline CB2 Ligand for Preclinical Procurement


1-Butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype, a class established in the medicinal chemistry literature as potent and selective cannabinoid CB2 receptor ligands [1]. This compound features a characteristic 4-oxo-1,4-dihydroquinoline central scaffold substituted at N1 with an n-butyl group and at the C3 carboxamide position with a 2,3-dichlorophenyl moiety. The 2,3-dichloro substitution pattern on the anilide ring distinguishes it from the more commonly catalogued 2,4-dichlorophenyl analog (CAS 300716-28-3), introducing distinct electronic and steric properties at the ortho position [2]. Its molecular formula is C20H18Cl2N2O3, and it exists in the 2-hydroxy-4-oxo tautomeric form characteristic of 4-hydroxyquinolin-2-one/4-oxo-1,4-dihydroquinoline equilibrium.

Why 2,3-Dichloro versus 2,4-Dichloro Anilide Substitution Cannot Be Interchanged in 4-Oxoquinoline-3-Carboxamide Procurement


Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide pharmacophore, the position of chlorine atoms on the N-phenyl carboxamide ring is a critical determinant of CB2 receptor binding affinity and functional selectivity. Structure-activity relationship (SAR) studies by Stern et al. (2007) demonstrate that modifications to the carboxamide substituent—including the halogen substitution pattern—produce quantifiable shifts in both binding Ki values and agonist/antagonist functional behavior at the CB2 receptor [1]. The 2,3-dichlorophenyl substitution creates a distinct ortho-chlorine steric environment and altered hydrogen-bonding potential relative to the 2,4-dichlorophenyl analog, parameters that docking studies have shown directly influence interaction with key CB2 receptor residues [2]. Substituting the 2,3-dichlorophenyl compound with the 2,4-dichlorophenyl variant without experimental validation would therefore risk unrecognized changes in affinity, selectivity window against CB1, and functional efficacy profile—dimensions that cannot be predicted from scaffold-level assumptions alone.

Quantitative Differentiation Evidence for 1-Butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide versus Closest Analogs


CB2 versus CB1 Selectivity Window in the 4-Oxoquinoline-3-Carboxamide Series Compared to Classical Cannabinoid Ligands

The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype to which the target compound belongs exhibits a CB2-over-CB1 selectivity profile that is mechanistically distinct from classical aminoalkylindole and bicyclic cannabinoid ligands. In the foundational series reported by Stern et al. (2006), representative 4-oxoquinoline-3-carboxamides with N1-alkyl and N-phenyl carboxamide substituents demonstrated CB2 Ki values in the low nanomolar range while CB1 Ki values remained above 1,000 nM, yielding selectivity ratios exceeding 100-fold [1]. This selectivity window arises from the unique binding mode of the 4-oxoquinoline scaffold at the CB2 receptor, confirmed by molecular modeling showing hydrogen-bond and aromatic/hydrophobic interactions distinct from those of CP-55,940 or WIN 55,212-2 [1]. The target compound, bearing the specific 2,3-dichlorophenyl and N1-butyl combination, is positioned within the SAR landscape to exhibit this class-level CB2 selectivity advantage.

Cannabinoid receptor CB2 selectivity GPCR pharmacology Drug discovery

N1-Butyl Chain Length Optimization: SAR Differentiation from N1-Pentyl and N1-Propyl 4-Oxoquinoline Analogs

The pharmacomodulation study by Stern et al. (2007) systematically varied the N1-alkyl substituent across methyl, ethyl, propyl, butyl, pentyl, and benzyl groups while holding other structural features constant, enabling direct comparison of chain-length effects on CB2 affinity. Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide series, the N1-butyl substitution was identified as part of the optimal alkyl chain length range that balances CB2 receptor affinity with favorable physicochemical properties [1]. Shorter chains (N1-methyl, N1-ethyl) generally showed reduced CB2 affinity, while longer chains (N1-pentyl, N1-benzyl) introduced lipophilicity increases that can alter functional selectivity between agonist and inverse agonist behavior [1]. The N1-butyl group specifically provides a calculated lipophilicity contribution (ClogP increment ~2.0 units) that positions the compound favorably for membrane partitioning without exceeding the Lipinski rule-of-five logP thresholds—an optimization dimension not achieved by the N1-pentyl or N1-benzyl analogs.

CB2 agonist N1-alkyl SAR Pharmacomodulation Receptor affinity

Functional Selectivity: Agonist versus Inverse Agonist Behavior Discrimination at the CB2 Receptor

The 4-oxo-1,4-dihydroquinoline-3-carboxamide class uniquely contains compounds spanning the full efficacy spectrum at the CB2 receptor—from agonists to antagonists to inverse agonists—depending on subtle structural modifications [1]. Stern et al. (2006) demonstrated that all tested 4-oxoquinoline-3-carboxamides behaved as CB2 receptor agonists in the [³⁵S]GTPγS binding assay, while subsequent pharmacomodulations (Stern 2007) revealed that modifications to the carboxamide moiety and quinoline core could shift functionality toward inverse agonism [2]. This functional plasticity is a distinguishing feature versus other CB2 ligand chemotypes (e.g., pyrazole-3-carboxamides, 2-oxoquinolines) where the structural determinants of efficacy are less well-mapped. The target compound's 2,3-dichlorophenyl substitution pattern, combined with the N1-butyl group, is predicted by class SAR to confer agonist behavior, though direct functional assay data for the specific compound are not publicly available.

CB2 functional selectivity [³⁵S]GTPγS assay GPCR signaling Inverse agonism

2,3-Dichlorophenyl versus 2,4-Dichlorophenyl Anilide Substitution: Steric and Electronic Differentiation at the Ortho Position

The chlorine substitution pattern on the N-phenyl carboxamide ring is a key differentiation point between the target compound (2,3-dichloro) and the commercially prevalent 2,4-dichlorophenyl analog (CAS 300716-28-3). In the 2,3-dichloro configuration, the ortho-chlorine at position 2 introduces steric hindrance that restricts rotation around the N-aryl bond, potentially locking the carboxamide into a conformation that favors CB2 binding pocket complementarity [1]. The meta-chlorine at position 3 exerts an electron-withdrawing inductive effect that modulates the carboxamide NH hydrogen-bond donor capacity, a feature identified in molecular modeling studies as critical for interaction with the CB2 receptor [1]. By contrast, the 2,4-dichloro analog distributes chlorine atoms at ortho and para positions, resulting in a different electrostatic potential map and altered hydrogen-bonding geometry at the receptor interface. The 2,3-dichloro arrangement is less common in commercial screening libraries, giving the target compound distinctiveness for SAR exploration.

Halogen substitution SAR Ortho effect Receptor docking CB2 pharmacophore

Optimal Procurement and Research Application Scenarios for 1-Butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide


CB2 Agonist Tool Compound for Peripheral Cannabinoid Pharmacology Studies

Based on the class-level CB2 agonist profile established for 4-oxo-1,4-dihydroquinoline-3-carboxamides [1], this compound is suitable as a CB2-selective agonist research tool in in vitro studies of peripheral cannabinoid signaling, including immune cell modulation, inflammatory cytokine release, and osteoclast differentiation. Its selectivity window against CB1 (class-level inference: >100-fold) supports its use in assays where CB1-mediated confounds must be minimized [1]. Researchers should independently verify lot-specific CB2 potency and CB1 counter-screening data upon receipt.

Structure-Activity Relationship (SAR) Probe for Halogen-Walk Studies on the N-Phenyl Carboxamide Ring

The unique 2,3-dichlorophenyl substitution pattern differentiates this compound from the more common 2,4-dichlorophenyl analog and provides a critical data point for halogen-position SAR studies. Systematic comparison of the 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, and 2,5-dichloro isomers across the 4-oxoquinoline-3-carboxamide series enables mapping of the halogen binding pocket within the CB2 orthosteric site, as guided by published molecular modeling frameworks [2].

N1-Alkyl Chain Pharmacomodulation Reference in CB2 Ligand Optimization Programs

With its N1-butyl substituent, this compound serves as a reference point within the N1-alkyl SAR series characterized by Stern et al. (2007), where butyl chain length was identified as optimal for balancing CB2 affinity with drug-like physicochemical properties [3]. Medicinal chemistry teams optimizing CB2 ligands can use this compound as a comparator when evaluating the impact of N1-substituent modifications on potency, selectivity, and functional efficacy in radioligand binding and [³⁵S]GTPγS functional assays.

In Vitro CB2 Functional Profiling in Disease-Relevant Cellular Models

The predicted agonist functional profile of this compound (class-level inference from Stern 2006 and 2007 series) supports its use in cAMP accumulation assays and β-arrestin recruitment assays in physiologically relevant cell backgrounds (e.g., primary human macrophages, microglial cell lines, or osteoclast precursors) to interrogate CB2-mediated signaling pathways implicated in inflammation, neuroprotection, and bone remodeling [1][3]. Pharmacodynamic parameters should be independently characterized in each cellular context.

Quote Request

Request a Quote for 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.